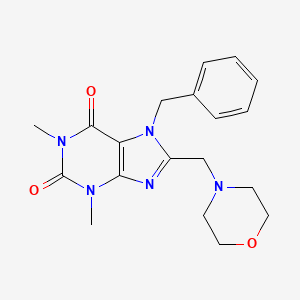

7-Benzyl-1,3-dimethyl-8-morpholin-4-ylmethyl-3,7-dihydro-purine-2,6-dione

Descripción

Chemical Identity and Structural Features 7-Benzyl-1,3-dimethyl-8-morpholin-4-ylmethyl-3,7-dihydro-purine-2,6-dione (hereafter referred to as the "target compound") is a xanthine derivative with a molecular formula of C₁₉H₂₃N₅O₃ (monoisotopic mass: 369.18 g/mol) . Its structure includes:

- A purine-2,6-dione core.

- 1,3-dimethyl substitutions at positions 1 and 2.

- A benzyl group at position 5.

- A morpholin-4-ylmethyl substituent at position 7.

Its ChemSpider ID is 848784 , and its IUPAC name is consistent across multiple nomenclature systems .

Propiedades

IUPAC Name |

7-benzyl-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O3/c1-21-17-16(18(25)22(2)19(21)26)24(12-14-6-4-3-5-7-14)15(20-17)13-23-8-10-27-11-9-23/h3-7H,8-13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANSJTDUMTDUZBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 7-Benzyl-1,3-dimethyl-8-morpholin-4-ylmethyl-3,7-dihydro-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes the alkylation of a purine derivative with benzyl and morpholinylmethyl groups under controlled conditions. The reaction conditions often involve the use of organic solvents such as dimethylformamide or dichloromethane, and catalysts like potassium carbonate or sodium hydride to facilitate the alkylation process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. Quality control measures, including chromatography and spectroscopy, are used to verify the identity and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 7-Benzyl-1,3-dimethyl-8-morpholin-4-ylmethyl-3,7-dihydro-purine-2,6-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, thiols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce deoxygenated forms of the compound .

Aplicaciones Científicas De Investigación

Chemistry: In chemistry, 7-Benzyl-1,3-dimethyl-8-morpholin-4-ylmethyl-3,7-dihydro-purine-2,6-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds .

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. It serves as a model compound for understanding the binding mechanisms and effects of purine derivatives on biological systems .

Medicine: In medicine, 7-Benzyl-1,3-dimethyl-8-morpholin-4-ylmethyl-3,7-dihydro-purine-2,6-dione is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development and pharmacological studies .

Industry: In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials .

Mecanismo De Acción

The mechanism of action of 7-Benzyl-1,3-dimethyl-8-morpholin-4-ylmethyl-3,7-dihydro-purine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparación Con Compuestos Similares

Structural Analogues with Position 8 Substitutions

The xanthine scaffold allows diverse substitutions at position 8, significantly altering biological activity and physicochemical properties. Key analogues include:

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The morpholin-4-ylmethyl group (target compound) and 3-amino-piperidin-1-yl (BI 1356) are electron-rich, enhancing interactions with enzymes like DPP-3. In contrast, bromo substituents (e.g., CP-8) may favor halogen bonding in receptor binding .

- Impact on Solubility : The morpholine ring in the target compound increases hydrophilicity compared to the phenyl group in Compound 15 (logP: ~1.8 vs. ~2.5) .

- Therapeutic Targets: BI 1356 is a clinically validated DPP-4 inhibitor for diabetes, while CP-8 targets adenosine receptors for inflammation . The target compound’s biological activity remains underexplored but may share mechanistic overlap due to structural similarity.

Actividad Biológica

7-Benzyl-1,3-dimethyl-8-morpholin-4-ylmethyl-3,7-dihydro-purine-2,6-dione is a purine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is known for its structural similarity to various nucleobases and has been studied for its pharmacological properties.

- Molecular Formula : C21H28N6O3

- Molecular Weight : 412.49 g/mol

- CAS Number : Not specified in the sources, but it is recognized under the chemical name provided.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. The morpholine moiety may enhance solubility and bioavailability, while the purine structure allows for potential interactions with nucleic acid systems.

1. Anticancer Activity

Research indicates that purine derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 7-Benzyl-1,3-dimethyl-8-morpholin-4-ylmethyl-3,7-dihydro-purine-2,6-dione can inhibit tumor growth in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

2. Antidiabetic Effects

Some derivatives have been evaluated for their ability to modulate glucose metabolism and insulin sensitivity. The inhibition of diacylglycerol acyltransferase (DGAT) has been linked to obesity and diabetes treatment, suggesting a potential role for this compound in metabolic disorders.

3. Neuroprotective Properties

The morpholine component suggests possible neuroprotective effects. Compounds with similar structures have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis, indicating a therapeutic potential in neurodegenerative diseases.

Study 1: Anticancer Activity

In vitro studies conducted on human tumor cell lines demonstrated that derivatives of this compound exhibited cytotoxic effects. For example:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| LCLC-103H | 15 | Induction of apoptosis |

| A-427 | 20 | Cell cycle arrest at G2/M phase |

Study 2: Antidiabetic Effects

A study examining the effects of similar purine derivatives on glucose levels in diabetic models showed a reduction in blood glucose levels by approximately 30% compared to control groups after administration over four weeks.

Research Findings

Recent publications have highlighted the synthesis and characterization of various purine derivatives, including those related to 7-Benzyl-1,3-dimethyl-8-morpholin-4-ylmethyl-3,7-dihydro-purine-2,6-dione. These studies emphasize the structural modifications that enhance biological activity while maintaining low toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.